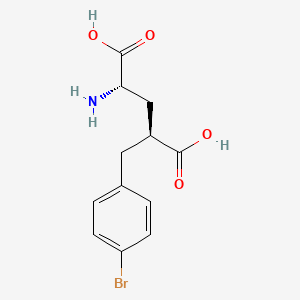

(4S)-4-(4-Bromobenzyl)-L-glutamic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14BrNO4 |

|---|---|

Molecular Weight |

316.15 g/mol |

IUPAC Name |

(2S,4S)-2-amino-4-[(4-bromophenyl)methyl]pentanedioic acid |

InChI |

InChI=1S/C12H14BrNO4/c13-9-3-1-7(2-4-9)5-8(11(15)16)6-10(14)12(17)18/h1-4,8,10H,5-6,14H2,(H,15,16)(H,17,18)/t8-,10-/m0/s1 |

InChI Key |

FQRCZSAKWFPCPE-WPRPVWTQSA-N |

SMILES |

C1=CC(=CC=C1CC(CC(C(=O)O)N)C(=O)O)Br |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C[C@@H](C(=O)O)N)C(=O)O)Br |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(C(=O)O)N)C(=O)O)Br |

Origin of Product |

United States |

Contextualization Within Glutamic Acid Analog Research

Glutamic acid is a fundamental, non-essential amino acid, meaning the human body can synthesize it. derpharmachemica.com It plays a crucial role as a primary excitatory neurotransmitter in the central nervous system and is a key building block in protein synthesis. derpharmachemica.com Furthermore, glutamic acid is deeply involved in various metabolic pathways, including the biosynthesis of purines and pyrimidines, which are essential components of DNA and RNA. derpharmachemica.com

Given its central role in cellular function and metabolism, researchers have long been interested in creating and studying analogs of glutamic acid. These analogs are structurally similar to glutamic acid but possess modifications that can alter their biological activity. The primary goals of developing these analogs include:

Probing Biological Pathways: By introducing a modified version of glutamic acid into a biological system, researchers can study the effects on specific enzymes, receptors, and metabolic pathways. This helps to elucidate the function of these systems in both healthy and diseased states.

Developing Therapeutic Agents: Many glutamic acid analogs have been investigated for their potential as drugs, particularly in cancer therapy. derpharmachemica.comresearchgate.netnih.gov Since some cancer cells exhibit a high demand for glutamine (a closely related amino acid derived from glutamate), compounds that interfere with glutamine or glutamate (B1630785) metabolism have shown therapeutic potential. mdpi.com For instance, some synthetic amides of L-glutamic acid have demonstrated activity against certain cancer cell lines. nih.gov

(4S)-4-(4-Bromobenzyl)-L-glutamic acid fits into this context as a specific tool for such investigations. The addition of the 4-bromobenzyl group to the glutamic acid backbone creates a molecule with distinct chemical properties, allowing for targeted studies that would not be possible with the natural amino acid alone.

Historical Perspective on Substituted Amino Acid Probes and Chemical Biology

The use of substituted amino acids as probes is a cornerstone of chemical biology, a field that employs chemical techniques to study and manipulate biological systems. Historically, the 20 naturally occurring amino acids limited the ability of scientists to create proteins with novel functions. nih.gov The desire to expand the chemical repertoire of proteins led to the development of methods for incorporating unnatural or substituted amino acids into protein structures. nih.gov

This has been achieved through various techniques, including the use of engineered enzymes like aminoacyl-tRNA synthetases that can recognize and incorporate these modified amino acids during protein synthesis. nih.gov These "chemical probes" are small molecules designed to modulate a protein's function, enabling researchers to investigate its role in cellular processes with high precision. nih.gov

Substituted amino acids serve several key purposes as probes:

Structural Analysis: Incorporating heavy atoms, such as bromine, can be useful in X-ray crystallography for determining the three-dimensional structure of proteins. nih.gov

Functional Studies: By replacing a natural amino acid with a substituted version, scientists can study the impact on protein function, stability, and interactions with other molecules.

Fluorescent Labeling: Attaching fluorescent groups to amino acids allows for the visualization and tracking of proteins within living cells, providing insights into their localization and dynamics. google.combiorxiv.org

The development of these probes has significantly advanced our understanding of biological processes, complementing genetic approaches like CRISPR and RNAi by offering rapid and reversible control over protein function. nih.gov

Rationale for Investigating Brominated Phenylalanine Derivatives in Biological Systems

Chiral Synthesis Approaches to α-Amino Acids

The cornerstone of synthesizing this compound lies in the stereocontrolled introduction of the 4-bromobenzyl group onto a suitable glutamic acid scaffold. Several chiral synthesis methodologies are applicable, with the alkylation of pyroglutamic acid derivatives being a prominent and effective route.

Stereoselective Alkylation Methods

A widely adopted strategy for the synthesis of 4-substituted glutamic acids involves the stereoselective alkylation of pyroglutamic acid, a cyclic lactam of glutamic acid. This approach leverages the inherent chirality of L-pyroglutamic acid, which is commercially available and serves as an excellent chiral template. The key step is the generation of an enolate at the C4 position, followed by its reaction with an electrophile, in this case, 4-bromobenzyl bromide.

The general synthetic sequence commences with the protection of the nitrogen and the carboxylic acid functionalities of L-pyroglutamic acid. Common protecting groups include tert-butoxycarbonyl (Boc) for the nitrogen and benzyl (B1604629) (Bn) or tert-butyl (tBu) esters for the acid. The protected pyroglutamate (B8496135) is then treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS), at low temperatures (typically -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF) to generate the corresponding lithium enolate. Subsequent addition of 4-bromobenzyl bromide leads to the formation of the C-C bond at the C4 position. plos.orgbeilstein-journals.orgmit.edu

The stereoselectivity of the alkylation is influenced by the steric hindrance of the protecting groups and the reaction conditions. The incoming electrophile generally approaches from the face opposite to the bulky ester group at C2, leading to the preferential formation of the trans diastereomer. plos.org Following the alkylation, the pyroglutamate ring is hydrolyzed under acidic or basic conditions to yield the linear glutamic acid derivative. Subsequent deprotection of the nitrogen and carboxylic acid groups furnishes the final product, this compound. thieme-connect.de

Table 1: Representative Stereoselective Alkylation of Pyroglutamate Derivatives

| Precursor | Electrophile | Base | Solvent | Typical Diastereomeric Ratio (trans:cis) |

|---|---|---|---|---|

| N-Boc-L-pyroglutamic acid benzyl ester | Allyl bromide | LiHMDS | THF | >95:5 |

| N-Boc-L-pyroglutamic acid tert-butyl ester | 1-bromo-3-fluoropropane | LiHMDS | THF | Mixture of diastereomers |

This table presents representative data from similar alkylation reactions to illustrate typical outcomes.

Enzymatic Synthesis Routes

Enzymatic methods provide a highly selective and environmentally benign alternative for the synthesis of chiral amino acids. Glutamate (B1630785) dehydrogenase, for instance, has been utilized in the reductive amination of 2-keto-(R,S)-4-methylglutaric acid to produce (2S,4R)-"erythro"- and (2S,4S)-"threo"-4-methylglutamic acids. This demonstrates the potential of enzymatic routes for the synthesis of 4-substituted glutamic acids.

While a direct enzymatic synthesis of this compound has not been detailed in the literature, the conversion of glutamic acid to pyroglutamic acid is a known biological process. researchgate.netnih.gov This enzymatic cyclization and the reverse hydrolysis by 5-oxoprolinase could potentially be harnessed in a chemoenzymatic strategy. researchgate.net

Precursor Identification and Derivatization Pathways

The most logical and commonly employed precursor for the synthesis of this compound is L-pyroglutamic acid . rsc.orgwikipedia.org Its rigid cyclic structure allows for high stereocontrol during the crucial alkylation step.

The derivatization pathway typically involves the following steps:

Protection of L-pyroglutamic acid: The nitrogen atom is commonly protected with a Boc group, and the carboxylic acid is esterified, for example, as a benzyl or tert-butyl ester. This prevents unwanted side reactions and influences the stereochemical outcome of the alkylation.

Alkylation: The protected pyroglutamate is converted to its enolate and alkylated with 4-bromobenzyl bromide .

Hydrolysis of the pyroglutamate ring: The resulting 4-substituted pyroglutamate derivative is hydrolyzed, typically under acidic conditions (e.g., with 6 M HCl), to open the lactam ring and form the linear glutamic acid backbone. beilstein-journals.orgthieme-connect.de

Deprotection: The protecting groups on the amino and carboxyl functions are removed to yield the final product.

An alternative precursor is a protected L-glutamic acid derivative itself. nih.gov For instance, N-Boc-L-glutamic acid α-tert-butyl ester can be converted to its dianion using a strong base like LiHMDS, followed by alkylation. mit.edu

Optimization of Reaction Conditions for Stereocontrol and Yield

Optimizing reaction conditions is critical for maximizing the yield and stereoselectivity of the synthesis. Key parameters to consider include:

Base and Solvent: The choice of base and solvent for the enolate formation is crucial. Strong, non-nucleophilic bases like LiHMDS or LDA in anhydrous THF are standard. The use of additives like HMPA has been studied but can have varied effects on stereoselectivity. researchgate.net

Temperature: Low temperatures, typically -78 °C, are essential during enolate formation and alkylation to minimize side reactions and enhance stereoselectivity. plos.orgmit.edu

Protecting Groups: The nature and size of the protecting groups on the pyroglutamate scaffold can significantly influence the diastereoselectivity of the alkylation step. Bulky ester groups at the C2 position generally favor the formation of the trans product due to steric hindrance.

Electrophile: The reactivity of the electrophile, 4-bromobenzyl bromide, is generally sufficient for the alkylation.

Hydrolysis Conditions: The conditions for opening the pyroglutamate ring must be carefully controlled to avoid racemization at the α-carbon. Acidic hydrolysis is a common method. thieme-connect.de

Table 2: Influence of Reaction Conditions on Alkylation of Pyroglutamates

| Parameter | Condition | Effect on Yield and Stereoselectivity |

|---|---|---|

| Base | LiHMDS | Generally provides high yields and good stereoselectivity. |

| LDA | Also effective, but may lead to different diastereomeric ratios. | |

| Temperature | -78 °C | Optimal for minimizing side reactions and maximizing stereocontrol. |

| > -78 °C | Can lead to reduced stereoselectivity and lower yields. | |

| Protecting Group (Ester) | Benzyl (Bn) | Offers good stereocontrol and can be removed by hydrogenolysis. |

This table summarizes general trends observed in the literature for similar reactions.

Purification Techniques for Enantiomeric Purity Assessment

Ensuring the enantiomeric and diastereomeric purity of the final product is paramount. A combination of chromatographic techniques is typically employed.

Following the alkylation step, the resulting diastereomeric mixture of protected 4-(4-bromobenzyl)pyroglutamates can often be separated by flash column chromatography on silica (B1680970) gel. The difference in polarity between the cis and trans diastereomers usually allows for their effective separation. researchgate.net

After hydrolysis and deprotection, the final product's enantiomeric purity is assessed using chiral High-Performance Liquid Chromatography (HPLC) . nih.govsigmaaldrich.comchromatographytoday.com This is the most common and reliable method for separating enantiomers of amino acids and their derivatives. Several types of chiral stationary phases (CSPs) are available, including:

Macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin, Vancomycin): These are particularly effective for the direct separation of underivatized amino acids in both reversed-phase and polar organic modes. sigmaaldrich.comsigmaaldrich.com

Crown-ether based CSPs: These are also well-suited for the separation of D- and L-amino acid enantiomers.

Pirkle-type (brush-type) CSPs and Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives): These are often used for the separation of N-protected amino acid derivatives. gavinpublishers.com

For preparative purposes, preparative chiral HPLC can be used to isolate the desired enantiomer on a larger scale. sigmaaldrich.comresearchgate.net Alternatively, the diastereomeric intermediates can be separated on a larger scale before the final hydrolysis and deprotection steps.

Another approach involves the derivatization of the amino acid with a chiral derivatizing agent, such as Marfey's reagent (FDAA), to form diastereomers that can be separated on a standard reversed-phase HPLC column. nih.gov This indirect method can also be used to determine the enantiomeric purity.

Table 3: Common Chiral HPLC Columns for Amino Acid Separation

| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Application |

|---|---|---|

| Teicoplanin (e.g., Chirobiotic T) | Methanol/Water/Acetic Acid or Acetonitrile/Water/TFA | Direct separation of underivatized amino acids. sigmaaldrich.comchromatographytoday.com |

| Vancomycin (e.g., Chirobiotic V) | Similar to Teicoplanin phases | Direct separation of underivatized amino acids. |

| Crown Ether | Methanol/Water with perchloric acid | Separation of D/L amino acids. |

Scale-Up Considerations for Research Applications and Preclinical Studies

The transition from a laboratory-scale synthesis of this compound to a larger scale suitable for extensive research applications and preclinical studies presents a unique set of challenges and considerations. While the fundamental chemical transformations may remain the same, ensuring safety, reproducibility, cost-effectiveness, and high purity on a multigram or kilogram scale requires a thorough re-evaluation and optimization of the synthetic process. A plausible and common strategy for synthesizing 4-substituted glutamic acid analogs, which can be adapted for the target molecule, involves the stereoselective alkylation of a pyroglutamate derivative. This approach offers good stereocontrol at the C4 position.

A key challenge in scaling up the synthesis of chiral molecules like this compound is maintaining high stereochemical purity. The diastereoselective alkylation of pyroglutamate esters is a critical step, and its efficiency can be sensitive to reaction conditions. On a larger scale, maintaining precise temperature control during the formation of the enolate and the subsequent alkylation is crucial to minimize the formation of the undesired diastereomer. The choice of base, solvent, and the rate of addition of reagents can all impact the diastereomeric ratio and must be carefully optimized and controlled.

Another significant consideration is the purification of the final compound and intermediates. While laboratory-scale purifications often rely on column chromatography, this method can be expensive and time-consuming at larger scales. Therefore, developing robust crystallization methods for intermediates and the final product is highly desirable. This not only aids in purification but also in the isolation of the desired stereoisomer. The selection of an appropriate solvent system for crystallization is a critical development step to ensure high yield and purity.

The handling of reagents and solvents on a larger scale also requires careful planning. For instance, the use of hazardous or highly reactive reagents needs to be re-evaluated for safety and practicality. Alternative, safer reagents or modified procedures may be necessary. Furthermore, the volume of solvent used in the process has a significant impact on cost and environmental footprint. Process optimization should aim to reduce solvent usage by, for example, increasing reaction concentrations or implementing solvent recycling where feasible.

Finally, comprehensive analytical methods are essential to monitor the progress of the reaction and to ensure the quality of the final product. High-performance liquid chromatography (HPLC) methods, including chiral HPLC, are necessary to determine the chemical and stereochemical purity of each batch. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are also vital for structural confirmation and identification of any potential impurities.

| Parameter | Laboratory-Scale Approach | Scale-Up Considerations and Challenges |

|---|---|---|

| Stereocontrol | Precise addition of reagents at low temperatures in small flasks. | Maintaining consistent temperature profiles in large reactors; potential for localized overheating affecting diastereoselectivity. |

| Purification | Column chromatography is often employed for high purity. | Chromatography is often not economically viable; development of robust crystallization procedures is critical for both purification and stereoisomer separation. |

| Reagent and Solvent Handling | Use of a wide range of reagents and solvents may be feasible. | Safety, cost, and environmental impact of reagents and solvents become major factors; process may need to be redesigned to use safer and more economical alternatives. |

| Process Monitoring | Thin-layer chromatography (TLC) and small-scale sampling for analysis. | Implementation of in-process controls (IPCs) using techniques like HPLC to monitor reaction completion and impurity formation in real-time. |

| Product Isolation | Evaporation of solvents followed by purification. | Efficient filtration and drying of large quantities of solid material; choice of equipment can impact product quality. |

Spectroscopic Analysis for Confirmation of Molecular Architecture

Spectroscopic methods are indispensable for determining the molecular structure of a compound. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy reveal detailed information about the atomic connectivity and chemical environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

The ¹H NMR spectrum is expected to confirm the number of different proton environments and their neighboring protons through chemical shifts, integration, and signal splitting (multiplicity). The aromatic protons of the 4-bromobenzyl group would appear as two distinct doublets in the downfield region (typically 7.0-7.5 ppm). The protons of the glutamic acid backbone, including the alpha-hydrogen (α-H), would resonate at characteristic chemical shifts, with their exact positions influenced by the substituent at the C4 position. researchgate.net

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The two carboxylic acid carbons would be observed at the most downfield shifts (>170 ppm). chemicalbook.com The carbons of the brominated aromatic ring would have characteristic shifts, with the carbon atom bonded to the bromine atom showing a distinct signal. chemicalbook.comhmdb.ca The remaining aliphatic carbons of the glutamic acid backbone would appear in the upfield region.

Predicted ¹H NMR Data for this compound Predicted chemical shifts are based on L-glutamic acid researchgate.nethmdb.ca and known substituent effects.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H2 (α-H) | ~3.8 | Doublet of doublets (dd) |

| H3 (β-CH₂) | ~2.0 - 2.2 | Multiplet (m) |

| H4 (γ-CH) | ~2.5 | Multiplet (m) |

| H5 (Benzylic CH₂) | ~2.7 | Doublet (d) |

| Aromatic H (ortho to CH₂) | ~7.1 | Doublet (d) |

| Aromatic H (ortho to Br) | ~7.4 | Doublet (d) |

Predicted ¹³C NMR Data for this compound Predicted chemical shifts are based on L-glutamic acid chemicalbook.comchemicalbook.com and known substituent effects.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (γ-COOH) | ~175 |

| C2 (α-C) | ~55 |

| C3 (β-C) | ~30 |

| C4 (γ-C) | ~40 |

| C5 (α-COOH) | ~180 |

| Benzylic CH₂ | ~38 |

| Aromatic C (ipso-CH₂) | ~140 |

| Aromatic CH (ortho to CH₂) | ~132 |

| Aromatic CH (ortho to Br) | ~131 |

| Aromatic C (ipso-Br) | ~121 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, allowing for the confirmation of its elemental formula (C₁₂H₁₄BrNO₄). A key feature in the mass spectrum would be the isotopic pattern of the molecular ion [M]+ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of almost equal intensity separated by 2 Da.

Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns that further confirm the structure. researchgate.net For amino acids like glutamic acid, common fragmentation pathways include the loss of water (H₂O, -18 Da) and the loss of the carboxylic acid group (COOH, -45 Da). researchgate.net Other significant fragmentation patterns expected for this compound include:

Benzylic cleavage: Cleavage of the bond between the benzyl group and the glutamic acid backbone, leading to a prominent fragment corresponding to the bromobenzyl cation [C₇H₆Br]⁺ (m/z 169/171).

Loss of the entire side chain: Cleavage that results in the formation of the glutamic acid immonium ion.

Cyclization: N-terminal glutamic acid residues are known to be prone to cyclization through the loss of water, which can be observed under certain MS conditions. researchgate.netacs.orgnih.gov

Predicted Key Fragmentation Ions for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment |

|---|---|

| 318/320 | [M+H]⁺ (Molecular Ion + H) |

| 300/302 | [M+H - H₂O]⁺ |

| 272/274 | [M+H - HCOOH]⁺ |

| 169/171 | [C₇H₆Br]⁺ (Bromobenzyl cation) |

| 148 | [Glutamic acid + H]⁺ (from side-chain cleavage) |

| 130 | [Glutamic acid + H - H₂O]⁺ |

| 102 | [Glutamic acid immonium ion]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is highly effective for identifying the functional groups present in a compound. nih.gov In its solid state, this compound is expected to exist as a zwitterion, where the amino group is protonated (-NH₃⁺) and one or both carboxyl groups are deprotonated (-COO⁻). This structure gives rise to a characteristic IR spectrum. optica.orgchemicalbook.com

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-2500 (broad) | O-H stretch | Carboxylic acid |

| 3000-2800 | N-H stretch (asymmetric/symmetric) | Ammonium (-NH₃⁺) |

| ~1710 (strong, sharp) | C=O stretch | Carboxylic acid (protonated) |

| ~1630 (strong) | N-H bend (asymmetric) | Ammonium (-NH₃⁺) |

| ~1580 (strong) | C=O stretch (asymmetric) | Carboxylate (-COO⁻) |

| 1600, 1480 | C=C stretch | Aromatic ring |

| 850-800 | C-H bend (out-of-plane) | 1,4-disubstituted aromatic |

| 600-500 | C-Br stretch | Aryl bromide |

Chiroptical Methods for Enantiomeric Purity Determination

While spectroscopy confirms the molecular formula and connectivity, chiroptical methods are essential for verifying the three-dimensional structure and enantiomeric purity of chiral molecules. wikipedia.org These techniques rely on the differential interaction of chiral substances with polarized light.

Optical Rotation Measurements

Optical rotation is the rotation of the plane of plane-polarized light by a solution of a chiral compound. youtube.com The measurement is performed using a polarimeter. The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined conditions (e.g., temperature, wavelength, solvent, and concentration). s4science.atlibretexts.org

For this compound, which has two chiral centers (C2 and C4), a non-zero optical rotation value is expected. The "L" designation refers to the (S) configuration at the α-carbon (C2), which is common to naturally occurring amino acids. The specific rotation of the parent L-glutamic acid is dextrorotatory, with a reported value of +31.0° (c = 2 in 5 M HCl). sigmaaldrich.com While the sign and magnitude of rotation for the substituted derivative cannot be predicted directly from its structure, an experimental measurement is crucial to confirm its optical activity and enantiomeric purity. A racemic mixture would exhibit an optical rotation of zero. libretexts.org

Circular Dichroism (CD) Spectroscopy in Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the difference in absorption of left- and right-handed circularly polarized light by chiral molecules. nih.gov This differential absorption is only observed for chiral chromophores or chromophores in a chiral environment.

In this compound, the chromophores capable of producing a CD signal are the two carboxyl groups (n→π* transitions) and the 4-bromobenzyl aromatic ring (π→π* transitions). researchgate.net The CD spectrum provides a unique fingerprint for a specific stereoisomer. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of the atoms around the chiral centers. Therefore, the experimental CD spectrum can be compared with theoretical calculations or with spectra of related compounds of known stereochemistry to confirm the absolute configuration of both the C2 (S) and C4 (S) centers. nih.gov

X-ray Crystallography for Absolute Stereochemistry Determination

Single-crystal X-ray diffraction (XRD) stands as the most powerful and definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. creative-biostructure.com This method provides precise data on bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration of all stereogenic centers. nih.gov For a molecule with defined stereochemistry like this compound, X-ray crystallography serves to corroborate the assigned (4S) and L (or (2S)) configurations by mapping the precise spatial coordinates of each atom.

The foundational requirement for a successful XRD analysis is the growth of a high-quality single crystal of the compound. thieme-connect.deresearchgate.net This often represents the most challenging step in the process. The crystal, typically with dimensions in the range of 0.1 to 0.3 mm for a compound containing a heavy atom like bromine, must possess a highly ordered internal lattice with minimal defects to produce a sharp and resolvable diffraction pattern. thieme-connect.de

Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam, often from a copper (Cu Kα, λ ≈ 1.54 Å) or molybdenum (Mo Kα, λ ≈ 0.71 Å) source. thieme-connect.demdpi.com As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, creating a unique, three-dimensional pattern of reflections. The intensities and positions of these reflections are meticulously recorded by a detector.

A critical feature for the determination of absolute stereochemistry is the phenomenon of anomalous dispersion (or anomalous scattering). csic.eswikipedia.org While X-ray scattering is primarily dependent on the number of electrons an atom has, when the energy of the incident X-rays is near the absorption edge of an atom, a phase shift occurs in the scattered wave. csic.es Heavier atoms exhibit a more significant anomalous scattering effect. The presence of the bromine atom in this compound is therefore instrumental. numberanalytics.comnumberanalytics.com This effect causes a breakdown of Friedel's Law, which states that the intensities of a reflection (h,k,l) and its inverse (-h,-k,-l), known as a Bijvoet pair, should be equal. csic.es The measurable intensity difference between these Bijvoet pairs is the key to assigning the absolute configuration of the molecule. researchgate.net

During the refinement of the crystal structure, the collected diffraction data is used to build and optimize a molecular model. To validate the absolute configuration, a statistical parameter known as the Flack parameter (x) is calculated. mdpi.comwikipedia.org This parameter quantifies the relative proportion of the two possible enantiomers in the crystal structure model. ed.ac.uk A Flack parameter value close to zero, with a small standard uncertainty, indicates that the modeled absolute configuration is correct. wikipedia.orged.ac.uk Conversely, a value approaching 1 suggests that the inverted structure is the correct one. ed.ac.uk For this compound, a refined Flack parameter near zero would provide definitive confirmation of the (4S) and (2S) stereocenters.

Representative Crystallographic Data

While a specific published crystal structure for this compound is not available, the following table presents hypothetical yet realistic crystallographic data that would be expected from a successful single-crystal X-ray diffraction experiment on this compound.

| Parameter | Value |

|---|---|

| Empirical formula | C12H14BrNO4 |

| Formula weight | 316.15 g/mol |

| Temperature | 100(2) K |

| Wavelength | 1.54178 Å (Cu Kα) |

| Crystal system | Orthorhombic |

| Space group | P2(1)2(1)2(1) |

| Unit cell dimensions | |

| a | 8.512(3) Å |

| b | 10.234(4) Å |

| c | 15.678(5) Å |

| α, β, γ | 90° |

| Volume | 1365.1(8) ų |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | 1.538 Mg/m³ |

| Absorption coefficient (μ) | 4.55 mm⁻¹ |

| F(000) | 640 |

| Data collection and refinement | |

| Reflections collected | 15890 |

| Independent reflections | 2750 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R1 = 0.038, wR2 = 0.092 |

| R indices (all data) | R1 = 0.041, wR2 = 0.095 |

| Absolute structure parameter (Flack x) | 0.01(2) |

Pharmacological and Biological Investigations of 4s 4 4 Bromobenzyl L Glutamic Acid

In Vitro Studies on Cellular Models and Receptor Systems

In vitro studies are fundamental to characterizing the biological activity of a compound before it advances to more complex biological systems. For a molecule like (4S)-4-(4-Bromobenzyl)-L-glutamic acid, which serves as a building block for enzyme inhibitors, these studies would focus on its interaction with the target enzyme and its effects on cellular functions.

Ligand-Receptor Binding Assays and Affinity Determination

Ligand-receptor binding assays are critical for determining the affinity and selectivity of a compound for its biological target. In the context of this compound, the primary target of interest is glutamate (B1630785) carboxypeptidase II (GCPII). While this specific compound is an intermediate, the final inhibitors derived from it have been extensively studied. These assays typically use radiolabeled ligands to measure the displacement by the test compound. The inhibitory activity is often expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Ki).

For instance, studies on potent GCPII inhibitors synthesized from this compound derivatives have demonstrated high affinity for the enzyme. Research has revealed that modifications to the core structure, such as the introduction of the 4-bromobenzyl group, can significantly influence binding. The affinity of these compounds for GCPII is typically in the nanomolar to sub-nanomolar range, indicating a strong and specific interaction.

Table 1: Representative Inhibitory Activity of GCPII Inhibitors Derived from Substituted L-Glutamic Acid Analogs

| Compound Class | Target Enzyme | Affinity (Ki) | Assay Method |

|---|

Enzyme Inhibition and Activation Studies, Including Kinetic Parameters

Following the determination of binding affinity, enzyme inhibition studies are conducted to understand the mechanism by which the compound affects enzyme activity. For GCPII inhibitors derived from this compound, these studies would involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor.

The kinetic parameters determined from these studies, such as the Michaelis-Menten constant (Km) and the maximal velocity (Vmax), provide insights into whether the inhibition is competitive, non-competitive, or uncompetitive. Many potent GCPII inhibitors that utilize a glutamate-urea-lysine or similar pharmacophore function as slow-binding, competitive inhibitors. This means they bind to the active site of the enzyme, directly competing with the natural substrate, N-acetyl-L-aspartyl-L-glutamate (NAAG).

Table 2: Illustrative Kinetic Parameters for GCPII Inhibition

| Inhibitor Type | Mechanism of Inhibition | Effect on Km | Effect on Vmax |

|---|---|---|---|

| Competitive Inhibitor | Binds to the active site | Increases | No change |

| Non-competitive Inhibitor | Binds to an allosteric site | No change | Decreases |

Cell-Based Functional Assays and Phenotypic Screening

Cell-based assays bridge the gap between biochemical assays and in vivo studies by evaluating the effect of a compound in a cellular context. For compounds targeting GCPII, these assays often involve cell lines that express the enzyme, such as human prostate cancer cells (LNCaP). The functional consequence of GCPII inhibition can be measured, for example, by assessing the reduction in the hydrolysis of NAAG.

Phenotypic screening could involve observing changes in cell morphology, proliferation, or viability in response to the compound. For instance, in the context of cancer cells where GCPII is overexpressed, researchers might assess whether inhibitors can modulate cell growth or induce apoptosis.

Modulation of Intracellular Signaling Pathways and Second Messengers

GCPII activity is linked to the regulation of glutamate levels in the extracellular space. By inhibiting GCPII, the hydrolysis of NAAG is blocked, leading to increased levels of NAAG and reduced levels of glutamate. NAAG is an agonist at the metabotropic glutamate receptor type 3 (mGluR3), which can lead to the modulation of downstream signaling pathways.

Investigations in this area would examine the impact of GCPII inhibitors on intracellular second messengers, such as cyclic AMP (cAMP), and the activation or inhibition of signaling cascades like the mitogen-activated protein kinase (MAPK) pathway. These studies help to elucidate the molecular mechanisms underlying the physiological effects of the compound.

In Vivo Preclinical Models (Non-Human) for Efficacy Assessment

Once a compound has shown promising results in vitro, its efficacy is tested in living organisms through preclinical animal models. These models are chosen to mimic specific human diseases.

Animal Model Selection and Justification for Disease Mimicry

The selection of an appropriate animal model is crucial for assessing the therapeutic potential of GCPII inhibitors derived from this compound. Given that elevated glutamate levels are implicated in excitotoxicity and neuroinflammation, models of various neurological and pathological conditions are relevant.

Neuropathic Pain Models: Chronic constriction injury (CCI) of the sciatic nerve in rats is a widely used model for neuropathic pain. GCPII inhibitors are evaluated for their ability to alleviate pain-related behaviors (allodynia and hyperalgesia) in these animals, as excess glutamate is a key factor in central sensitization.

Stroke and Traumatic Brain Injury Models: Models of focal cerebral ischemia, often induced by middle cerebral artery occlusion (MCAO) in rodents, are used to study the neuroprotective effects of GCPII inhibitors. By reducing glutamate excitotoxicity, these compounds are hypothesized to limit the extent of brain damage following ischemic events.

Inflammatory Disease Models: Models of inflammatory bowel disease (IBD), such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice, are used to investigate the anti-inflammatory effects of GCPII inhibitors. GCPII is expressed in the small intestine, and its inhibition may have therapeutic benefits.

The justification for using these models lies in their ability to replicate key aspects of the human disease pathology, providing a platform to test the hypothesis that reducing glutamate levels through GCPII inhibition can be a viable therapeutic strategy.

Table 3: Common Animal Models for Efficacy Testing of GCPII Inhibitors

| Disease Area | Animal Model | Justification |

|---|---|---|

| Neuropathic Pain | Chronic Constriction Injury (CCI) in rats | Mimics peripheral nerve damage and associated pain hypersensitivity. |

| Stroke | Middle Cerebral Artery Occlusion (MCAO) in rodents | Replicates ischemic brain injury and allows for assessment of neuroprotection. |

| Inflammatory Bowel Disease | Dextran Sulfate Sodium (DSS)-induced colitis in mice | Induces intestinal inflammation similar to human IBD. |

Experimental Design and Controlled Study Protocols

The investigation of this compound necessitates a structured experimental approach, progressing from foundational in vitro characterization to more complex in vivo models. The experimental design is formulated based on the compound's structural similarity to L-glutamic acid and its analogs, which are known to interact with specific cellular transport systems.

In Vitro Studies: Initial experiments are designed to confirm the hypothesized interaction of the compound with the system xc- cystine/glutamate antiporter. This would involve competitive binding assays using membrane preparations from cell lines that endogenously overexpress the transporter, such as certain cancer cell lines. Functional assays are subsequently employed to measure the compound's ability to inhibit the uptake of radiolabeled cystine or glutamate into these cells.

In Vivo Studies: Following in vitro validation, preclinical in vivo studies are designed to assess the compound's biological activity in a whole-organism context. Rodent xenograft models, where human tumor cells with high system xc- expression are implanted into immunocompromised mice, are a standard approach. nih.gov These controlled studies allow for the evaluation of the compound's effect on tumor growth and its engagement with the target in the tumor microenvironment.

A summary of potential experimental protocols is detailed in the table below.

| Study Type | Model System | Primary Objective | Key Parameters Measured |

| In Vitro Binding | Cell membrane preparations (e.g., from NSCLC or HCC cell lines) | To determine binding affinity for the system xc- transporter. | Dissociation constant (Kd) or inhibitory constant (Ki). |

| In Vitro Functional | Intact cancer cell lines overexpressing system xc- | To assess functional inhibition of the transporter. | Inhibition of radiolabeled cystine or glutamate uptake. |

| In Vivo Efficacy | Xenograft tumor models in rodents (e.g., mice with human tumor implants) | To evaluate the effect on tumor progression. | Tumor volume, animal weight, survival rates. |

| In Vivo Target Engagement | Tumor-bearing animal models | To confirm the compound interacts with its target in a living system. | Analysis of target levels and downstream biomarkers in tumor tissue. |

Pharmacodynamic Biomarker Evaluation and Surrogate Endpoints

Pharmacodynamic (PD) biomarkers are crucial for demonstrating that a compound is exerting its expected biological effect on its target. youtube.com For this compound, PD biomarker evaluation would focus on markers that reflect the functional activity of the system xc- transporter.

Biomarker Identification: The most direct PD biomarker is the activity of the system xc- transporter itself. In a clinical or preclinical setting, this can be assessed non-invasively using Positron Emission Tomography (PET) with a specific radiotracer for the transporter, such as (4S)-4-(3-[18F]fluoropropyl)-L-glutamate ([18F]FSPG). nih.govnih.gov A reduction in the PET signal from [18F]FSPG in target tissues following administration of this compound would indicate successful target engagement. Furthermore, since system xc- is critical for maintaining intracellular redox homeostasis, downstream markers such as the ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG) and levels of reactive oxygen species (ROS) in tissues or circulating cells serve as key functional biomarkers.

| Biomarker Type | Biomarker | Method of Analysis | Purpose |

| Direct Target Engagement | System xc- Transporter Occupancy | PET imaging with a specific radiotracer (e.g., [18F]FSPG) | To quantify the degree to which the compound binds to its target in vivo. |

| Downstream Functional | Glutathione (GSH/GSSG) Ratio | Mass spectrometry or biochemical assays on tissue biopsies or blood samples | To measure the impact on intracellular redox balance. |

| Downstream Functional | Reactive Oxygen Species (ROS) | Fluorescent probes in tissue samples or circulating cells | To assess the induction of oxidative stress. |

| Potential Surrogate Endpoint | Progression-Free Survival (PFS) | Clinical trial monitoring | To serve as an intermediate clinical outcome that may predict overall survival. nih.gov |

| Potential Surrogate Endpoint | Objective Overall Response Rate (ORR) | Tumor imaging (e.g., CT, MRI) | To measure tumor shrinkage as an early indicator of efficacy. nih.gov |

Histopathological and Immunocytochemical Analysis of Target Tissues

To visually confirm and correlate the biochemical and functional data, histopathological and immunocytochemical analyses of target tissues are indispensable. Following in vivo studies, tumor and normal tissues are collected for microscopic examination.

Immunocytochemistry (ICC) / Immunohistochemistry (IHC): More specific analysis is performed using antibodies to detect and localize key proteins within the tissue. IHC would be used to measure the expression levels of the xCT subunit of the system xc- transporter. Studies with the analog [18F]FSPG have shown a significant correlation between tracer uptake and the stain intensity of system xc-, validating this as a method to confirm target presence. nih.gov Additionally, staining for markers of cell proliferation (e.g., Ki-67) and cell death (e.g., cleaved caspase-3 for apoptosis or markers of ferroptosis) can directly link target inhibition to cellular outcomes.

| Analysis Type | Target/Stain | Tissue | Objective |

| Histopathology | Hematoxylin & Eosin (H&E) | Tumor, adjacent normal tissue, major organs | To evaluate general tissue morphology and identify treatment-induced cellular changes. |

| Immunohistochemistry | xCT (SLC7A11) protein | Tumor and normal tissues | To confirm the expression and localization of the primary molecular target. |

| Immunohistochemistry | Ki-67 | Tumor tissue | To assess the effect on cancer cell proliferation. |

| Immunohistochemistry | Cleaved Caspase-3 / 4-HNE | Tumor tissue | To detect and quantify apoptotic or ferroptotic cell death. |

Mechanistic Elucidation of Biological Actions

Identification of Primary Molecular Targets and Downstream Pathways

Based on its chemical structure as an L-glutamic acid analog, the primary molecular target of this compound is hypothesized to be the system xc- cystine/glutamate antiporter. nih.gov This transporter is a heterodimer composed of a light chain subunit, xCT (SLC7A11), and a heavy chain subunit, 4F2hc (SLC3A2). nih.gov It functions by exporting one molecule of intracellular glutamate in exchange for one molecule of extracellular cystine. nih.gov

Downstream Pathways: By inhibiting the system xc- transporter, the compound is expected to block the import of cystine into the cell. Intracellular cystine is rapidly reduced to two molecules of cysteine, which is the rate-limiting substrate for the synthesis of glutathione (GSH). nih.gov Therefore, the immediate downstream consequence of target inhibition is the depletion of the intracellular cysteine and GSH pools. GSH is the most abundant endogenous antioxidant, playing a central role in detoxifying reactive oxygen species (ROS) and maintaining cellular redox homeostasis. nih.gov The disruption of this pathway leads to an accumulation of ROS, inducing a state of oxidative stress and activating subsequent cell death pathways.

Investigation of Receptor Subtype Specificity and Selectivity

While system xc- is the primary hypothesized target, the structural similarity of this compound to the neurotransmitter L-glutamate makes it imperative to investigate its selectivity against various glutamate receptors. Glutamate receptors are broadly classified into ionotropic (iGluR) and metabotropic (mGluR) families. nih.govwikipedia.org

Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels, including NMDA, AMPA, and kainate receptors, that mediate fast excitatory synaptic transmission. nih.govnih.gov

Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability through slower, intracellular signaling cascades. nih.govyoutube.com They are divided into three groups (Group I, II, and III).

To determine the selectivity profile, the compound would be screened against a comprehensive panel of these receptor subtypes using radioligand binding assays. A high degree of selectivity for the system xc- transporter over other glutamate receptors would be a critical attribute, minimizing the potential for off-target neurological effects.

| Receptor Family | Receptor Subtype | Hypothesized Activity of this compound | Rationale |

| Amino Acid Transporter | System xc- | High (Inhibitor/Antagonist) | Primary target based on structural analogs like [18F]FSPG. nih.gov |

| Ionotropic Glutamate Receptors | NMDA, AMPA, Kainate | Low / None | Desired for selectivity to avoid excitotoxicity or other neurological side effects. nih.gov |

| Metabotropic Glutamate Receptors | Group I (mGluR1, mGluR5) | Low / None | Selectivity is key to a clean pharmacological profile. nih.gov |

| Metabotropic Glutamate Receptors | Group II (mGluR2, mGluR3) | Low / None | Selectivity is key to a clean pharmacological profile. nih.gov |

| Metabotropic Glutamate Receptors | Group III (mGluR4, 6, 7, 8) | Low / None | Selectivity is key to a clean pharmacological profile. nih.gov |

Elucidation of Downstream Signaling Cascade Perturbations

The primary perturbation initiated by the inhibition of system xc- is the disruption of cellular redox balance. The depletion of intracellular GSH has several critical downstream consequences.

Induction of Oxidative Stress: The reduction in GSH compromises the cell's ability to neutralize ROS generated during normal metabolic activity. This leads to an accumulation of ROS, which can damage lipids, proteins, and DNA.

Activation of Cell Death Pathways: High levels of oxidative stress, particularly lipid peroxidation, can trigger a specific form of iron-dependent, non-apoptotic cell death known as ferroptosis. The inability to repair lipid peroxides, due to the depletion of GSH and the subsequent inactivation of the enzyme glutathione peroxidase 4 (GPX4), is a hallmark of this process. This mechanism is a key area of investigation for novel cancer therapies, as many tumor cells show increased dependence on system xc- for survival.

The key perturbations in the downstream signaling cascade are summarized below.

| Cellular Process | Key Molecule/Event | Effect of System xc- Inhibition |

| Substrate Transport | Intracellular Cysteine | ▼ Decreased |

| Redox Homeostasis | Glutathione (GSH) Synthesis | ▼ Decreased / Depleted |

| Oxidative Stress | Reactive Oxygen Species (ROS) | ▲ Increased |

| Lipid Metabolism | Lipid Peroxidation | ▲ Increased |

| Enzyme Activity | Glutathione Peroxidase 4 (GPX4) | ▼ Decreased (inactivated) |

| Cell Viability | Ferroptosis | ▲ Increased / Induced |

Enzyme Kinetic Studies and Inhibition Mechanisms of this compound

While specific enzyme kinetic studies and detailed inhibition mechanism analyses for this compound are not extensively documented in publicly available scientific literature, its structural characteristics as a derivative of L-glutamic acid strongly suggest its potential as an inhibitor of glutamate carboxypeptidase II (GCPII). nih.govnih.gov GCPII is a zinc metalloenzyme that plays a crucial role in the nervous system by hydrolyzing N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetylaspartate and glutamate. embopress.org The inhibition of GCPII is a significant therapeutic target for neurological disorders where excessive glutamate levels are pathogenic. nih.gov

The evaluation of compounds like this compound as potential GCPII inhibitors typically involves a series of detailed enzyme kinetic assays. These studies are fundamental to characterizing the potency and mechanism of action of the inhibitor. Standard assays measure the rate of the enzymatic reaction in the presence and absence of the inhibitor, often using a chromogenic or radiolabeled substrate.

Based on the extensive research into the structure-activity relationships (SAR) of GCPII inhibitors, compounds with a glutamate core are common. nih.gov The mechanism of inhibition for many glutamate-based inhibitors of GCPII is competitive, meaning the inhibitor binds to the active site of the enzyme, thereby preventing the substrate from binding. researchgate.net This is a likely mechanism for this compound, where the L-glutamic acid moiety would be expected to interact with the enzyme's active site, and the 4-bromobenzyl group would occupy a nearby binding pocket.

To provide a framework for understanding the potential inhibitory activity of this compound, the following table presents kinetic data for a selection of other 4-substituted L-glutamic acid analogues that have been studied as GCPII inhibitors. It is important to note that these are related compounds, and their data is presented for comparative purposes.

| Compound | Inhibition Constant (Ki) | IC50 | Type of Inhibition | Reference |

|---|---|---|---|---|

| (2R,4S)-4-(2-Naphthylmethyl)-D-glutamic acid | 16 nM | 0.1 µM | Competitive | researchgate.net |

| (2R,4S)-4-(Biphenyl-4-ylmethyl)-D-glutamic acid | - | 0.2 µM | Not Specified | researchgate.net |

| (R,S)-1-Hydroxy-1-oxo-4-amino-4-carboxyphosphorinane | 3.1 mM | - | Partial Noncompetitive | nih.gov |

The data for related compounds, such as the potent competitive inhibition observed with (2R,4S)-4-(2-Naphthylmethyl)-D-glutamic acid, highlights that modifications at the 4-position of the glutamate scaffold can yield highly effective inhibitors of glutamate-metabolizing enzymes. researchgate.net The nature of the substituent plays a critical role in the potency and, in some cases, the mechanism of inhibition. For instance, the arylmethyl group in these potent inhibitors likely engages in favorable interactions within a hydrophobic pocket of the enzyme's active site.

Structure Activity Relationship Sar Studies of 4s 4 4 Bromobenzyl L Glutamic Acid and Its Analogs

Design Principles for Analog Synthesis and Library Generation

The design of analogs of (4S)-4-(4-Bromobenzyl)-L-glutamic acid is primarily guided by the goal of optimizing its interaction with the target mGluRs. The core scaffold, L-glutamic acid, provides the essential pharmacophore for binding to the glutamate (B1630785) recognition site. The introduction of a 4-substituted benzyl (B1604629) group is a key modification aimed at enhancing potency and selectivity for specific mGluR subtypes. nih.gov

The synthesis of libraries of these analogs often begins with commercially available L-glutamic acid, which can be chemically modified in a stereocontrolled manner. nih.govsigmaaldrich.com Key synthetic strategies involve the protection of the amino and carboxyl groups, followed by the introduction of the substituted benzyl moiety at the 4-position of the glutamic acid backbone. The generation of a diverse library of analogs typically involves varying the substituents on the benzyl ring to explore a range of electronic and steric properties. This approach allows for a systematic investigation of the SAR. nih.gov

A common synthetic route involves the use of a protected pyroglutamate (B8496135) derivative, which allows for regioselective alkylation at the C4 position. Subsequent deprotection and hydrolysis yield the desired 4-substituted L-glutamic acid analogs. The use of chiral auxiliaries or stereoselective reactions is crucial to ensure the correct (4S) stereochemistry, which is often critical for biological activity. nih.gov

Positional and Substituent Effects on Biological Activity and Selectivity

The biological activity and selectivity of this compound analogs are highly sensitive to the nature and position of substituents on the benzyl ring, as well as the stereochemistry of the molecule.

Impact of Bromine Moiety Position and Substituent Variations on Receptor Affinity

The presence and position of the bromine atom on the benzyl ring significantly influence the compound's affinity for different mGluR subtypes. While specific data for this compound is not extensively available in public literature, SAR studies on related 4-substituted phenylglycine and phenylalanine derivatives provide valuable insights. nih.gov Generally, the introduction of a halogen, such as bromine, can enhance binding affinity through favorable interactions within the receptor's binding pocket.

The position of the bromine atom (ortho, meta, or para) can alter the electronic distribution and conformation of the benzyl group, thereby affecting its fit within the receptor. It is hypothesized that the para-position, as in this compound, allows for optimal interaction with a hydrophobic sub-pocket in certain mGluR subtypes.

Replacing the bromine with other substituents, such as methyl, chloro, or methoxy (B1213986) groups, can further modulate activity and selectivity. For instance, studies on related compounds have shown that electron-withdrawing groups can have different effects on receptor affinity compared to electron-donating groups. mdpi.com

To illustrate the potential impact of substituents on receptor affinity, the following interactive table presents hypothetical data based on trends observed in related glutamic acid analogs.

| Substituent on Benzyl Ring | mGluR2 Affinity (IC50, nM) | mGluR4 Affinity (IC50, nM) |

| 4-Bromo | 150 | 800 |

| 4-Chloro | 200 | 950 |

| 4-Methyl | 350 | 1200 |

| 4-Methoxy | 500 | 1500 |

| Unsubstituted | 1000 | >10000 |

This table presents illustrative data based on general trends observed in the SAR of mGluR ligands and is not based on direct experimental results for this compound.

Stereochemical Influence on Pharmacological Profile and Enantiomeric Purity

Stereochemistry is a critical determinant of the pharmacological profile of 4-substituted glutamic acid analogs. The (S)-configuration at the α-carbon of the glutamic acid backbone is generally essential for activity at mGluRs. The stereochemistry at the 4-position also plays a crucial role in determining subtype selectivity. researchgate.net

For instance, studies on 4-methylglutamic acid have shown that the (2S,4R) isomer is selective for certain kainate receptors, while the (2S,4S) isomer is more active at mGluR1α and mGluR2. nih.gov This highlights the profound impact of the spatial arrangement of the substituent at the 4-position on receptor interaction. Therefore, maintaining high enantiomeric purity during the synthesis of this compound and its analogs is paramount for achieving the desired pharmacological effects. Chiral chromatography is often employed to separate stereoisomers and ensure high enantiomeric purity. nih.gov

Computational Chemistry Approaches to SAR Analysis

Computational chemistry plays a vital role in understanding the SAR of this compound and guiding the design of new analogs.

Molecular Docking Simulations and Binding Mode Prediction

Molecular docking simulations are used to predict the binding orientation and affinity of this compound and its analogs within the ligand-binding domain of different mGluR subtypes. nih.govrrsociology.ru These simulations provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that govern ligand binding.

For example, docking studies might reveal that the glutamic acid moiety of the molecule forms hydrogen bonds with conserved residues in the binding pocket, while the 4-bromobenzyl group occupies a specific hydrophobic pocket. nih.gov By comparing the docking scores and predicted binding modes of different analogs, researchers can rationalize observed SAR trends and prioritize the synthesis of new compounds with potentially improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov In the context of this compound, QSAR models can be developed to predict the mGluR affinity of new analogs based on their physicochemical properties, such as hydrophobicity, electronic properties, and steric parameters. nih.gov

A typical QSAR study involves calculating a set of molecular descriptors for a series of analogs with known biological activities. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed activity. A well-validated QSAR model can be a powerful tool for virtual screening of large compound libraries and for designing new analogs with enhanced potency. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

Ligand-based drug design is a rational approach used in drug discovery when the three-dimensional structure of the biological target is unknown. nih.govnih.gov This method relies on the study of molecules known to interact with the target to develop a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com For this compound and its analogs, this approach is critical for identifying novel, potent, and selective modulators of its target protein.

The fundamental principle is that molecules with similar structural and physicochemical properties are likely to exhibit similar biological activities. nih.gov A pharmacophore model for this compound would typically be generated by superimposing a set of active analogs and identifying common chemical features. These features generally include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Aromatic Rings

Hydrophobic Centers

Positive/Negative Ionizable Groups

For this compound, a hypothetical pharmacophore model would highlight the two carboxylic acid groups (acting as HBA and negative ionizable centers), the primary amine (acting as an HBD and a positive ionizable center), and the 4-bromobenzyl group, which provides a distinct hydrophobic and aromatic feature. The bromine atom itself can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.

Once a pharmacophore hypothesis is developed and validated, it serves as a 3D query for screening large virtual libraries of compounds to identify new molecules that match the model and are therefore likely to be active. dovepress.comresearchgate.net This process, known as virtual screening, significantly accelerates the discovery of new lead compounds.

The design process also involves synthesizing and testing analogs to refine the structure-activity relationship (SAR). By systematically modifying parts of the lead compound, researchers can probe the importance of each pharmacophoric feature. For example, modifying the substituent on the benzyl ring or altering the length of the glutamic acid side chain can provide crucial data for optimizing potency and selectivity.

Below is an interactive data table illustrating a hypothetical SAR study for a series of analogs, which is central to ligand-based drug design.

Molecular Dynamics Simulations to Understand Conformational Changes

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations provide invaluable insights into its conformational flexibility and how it adapts its shape upon binding to a biological target. nih.gov Understanding these conformational changes is crucial for rational drug design, as a ligand's bioactive conformation—the specific shape it adopts when bound to its receptor—can be different from its lowest energy state in solution. nih.gov

The simulation process involves calculating the forces between atoms and using these forces to predict their subsequent movements based on Newton's laws of motion. nih.gov An MD simulation of this compound, either free in solution or in complex with its target protein, can reveal:

Conformational Preferences: The molecule is not rigid; the bonds can rotate, leading to a wide range of possible shapes (conformations). Simulations can identify the most stable and frequently adopted conformations. For instance, the orientation of the 4-bromobenzyl group relative to the glutamic acid backbone is a key conformational variable. nih.gov

Binding Dynamics: When simulating the ligand-protein complex, MD can illustrate the dynamic interactions, such as the formation and breaking of hydrogen bonds, hydrophobic contacts, and salt bridges over time. mdpi.com

Induced Fit vs. Conformational Selection: MD can help determine whether the ligand binds to a pre-existing conformation of the receptor (conformational selection) or if the binding event itself causes a change in the receptor's shape (induced fit). nih.gov

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure, indicating the stability of the system. nih.gov The Radius of Gyration (Rg) is another important metric, providing information about the compactness of the molecule or complex. mdpi.com Fluctuations in specific regions of the molecule, such as the torsion angles of the side chain, can pinpoint areas of high flexibility that may be important for binding.

The following interactive table presents hypothetical data from an MD simulation study, comparing the conformational stability of the parent compound with an analog when bound to a target protein.

Such simulation results can guide the design of more rigid analogs that pre-organize into the bioactive conformation, potentially leading to higher binding affinity and improved pharmacological properties.

Advanced Molecular Interactions and Binding Dynamics of 4s 4 4 Bromobenzyl L Glutamic Acid

Biophysical Characterization of Ligand-Target Interactions

Biophysical techniques are essential for a quantitative understanding of the interactions between a small molecule, such as (4S)-4-(4-Bromobenzyl)-L-glutamic acid, and its biological target. nih.gov These methods provide critical data on binding affinity, stoichiometry, kinetics, and the thermodynamic forces driving the interaction.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event. nih.govnih.gov By titrating the compound into a solution containing the target protein, ITC can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. nsf.govmdpi.com This thermodynamic profile reveals the nature of the forces driving the interaction, whether it is enthalpy-driven (e.g., hydrogen bonds, van der Waals forces) or entropy-driven (e.g., hydrophobic interactions, conformational changes).

Hypothetical ITC Data for this compound Binding to a Target Protein

| Thermodynamic Parameter | Hypothetical Value | Interpretation |

| Binding Affinity (KD) | 1.5 µM | Indicates a micromolar affinity, suggesting a moderately strong interaction. |

| Stoichiometry (n) | 1.1 | A value close to 1 suggests a 1:1 binding ratio of the compound to the target protein. |

| Enthalpy Change (ΔH) | -8.5 kcal/mol | The negative value indicates an exothermic reaction, likely driven by favorable bond formations such as hydrogen bonds. |

| Entropy Change (-TΔS) | -2.3 kcal/mol | The negative entropy change suggests that the binding event leads to a more ordered system, which can occur with a tight-fitting ligand. |

| Gibbs Free Energy (ΔG) | -10.8 kcal/mol | The overall negative free energy confirms a spontaneous binding interaction. |

This table presents hypothetical data to illustrate the type of information obtained from an ITC experiment.

Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the real-time binding of a ligand to a target immobilized on a sensor surface. nih.govnih.gov SPR provides detailed kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated. This allows for a dynamic view of the binding event, distinguishing between compounds that bind and dissociate quickly and those that form more stable, long-lived complexes.

Hypothetical SPR Kinetic Data for this compound

| Kinetic Parameter | Hypothetical Value | Interpretation |

| Association Rate (ka) | 2.5 x 105 M-1s-1 | Represents the rate at which the compound binds to the target. |

| Dissociation Rate (kd) | 3.8 x 10-2 s-1 | Represents the rate at which the compound-target complex dissociates. |

| Dissociation Constant (KD) | 1.52 µM | Calculated from kd/ka, this value should be consistent with that obtained from ITC. |

This table presents hypothetical data to illustrate the type of information obtained from an SPR experiment.

Nuclear Magnetic Resonance (NMR) Titration Experiments for Binding Site Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-level information about ligand-protein interactions. In an NMR titration experiment, the chemical shifts of the protein's atoms are monitored as the ligand is incrementally added. Changes in the chemical shifts of specific amino acid residues upon ligand binding can identify the location of the binding site on the protein surface. This technique is invaluable for mapping the interaction interface and understanding the specific residues involved in binding.

Fluorescence Spectroscopy for Ligand-Induced Conformational Changes

Fluorescence spectroscopy is a sensitive technique that can be used to monitor changes in the local environment of a protein's fluorescent amino acids (tryptophan, tyrosine) upon ligand binding. nsf.gov If the binding of this compound induces a conformational change in the target protein, this can alter the fluorescence properties of these intrinsic probes, providing evidence of the binding event and insights into its structural consequences.

Crystallographic Studies of Compound-Target Complexes

Computational Simulations of Binding Dynamics

Molecular dynamics (MD) simulations provide a computational approach to study the dynamic nature of ligand-protein interactions over time. nih.gov Starting with a docked or crystallographically determined structure, MD simulations can explore the conformational flexibility of both the ligand and the protein, revealing the stability of the binding pose and the key interactions that are maintained throughout the simulation. These simulations can also provide insights into the thermodynamics of binding through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) calculations. researchgate.net

Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the time-dependent behavior of a ligand-protein complex, providing detailed information on binding stability, conformational changes, and key intermolecular interactions that are often inaccessible to static experimental methods. nih.govnih.gov

For a ligand such as this compound, an MD simulation would typically be set up by placing the molecule into the binding site of its target protein, which could be a subtype of the metabotropic glutamate (B1630785) receptor (mGluR) or an excitatory amino acid transporter (EAAT). nih.govidrblab.org The entire complex is then solvated in a periodic box of water molecules and ions to mimic physiological conditions. nih.gov The interactions between atoms are described by a set of parameters known as a force field (e.g., AMBER, CHARMM). nih.gov

The simulation proceeds for tens to hundreds of nanoseconds, generating a trajectory that maps the position and velocity of every atom at each time step. Analysis of this trajectory can reveal:

Key Residue Interactions: The simulation can identify specific amino acid residues that form stable hydrogen bonds, salt bridges, or hydrophobic interactions with the ligand. For this compound, the glutamic acid moiety would be expected to form ionic bonds and hydrogen bonds with charged or polar residues, while the 4-bromobenzyl group would likely engage in hydrophobic and halogen-bonding interactions.

Conformational Dynamics: MD simulations capture the inherent flexibility of both the ligand and the protein, showing how they adapt to each other upon binding. This can reveal induced-fit mechanisms or allosteric changes in the protein's structure. nih.gov

The findings from MD simulations are often summarized to pinpoint the most critical interactions for ligand recognition and binding.

| Ligand Moiety | Interaction Type | Potential Interacting Residues | Average Occupancy (%) |

|---|---|---|---|

| α-carboxylate | Salt Bridge / H-Bond | Arg, Lys | > 90% |

| α-amino | H-Bond | Asp, Glu, Ser | > 85% |

| γ-carboxylate | Salt Bridge / H-Bond | Arg, Lys, Ser, Thr | > 95% |

| 4-Bromobenzyl Ring | Hydrophobic (π-π stacking) | Tyr, Phe, Trp | ~ 60% |

| Bromine Atom | Halogen Bond | Carbonyl Oxygen (Backbone) | ~ 40% |

Metabolic Stability and Pharmacokinetic Considerations in Preclinical Biological Systems Non Human

In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes (Non-Human Species)

The initial assessment of metabolic stability is typically performed using in vitro systems such as liver microsomes and hepatocytes from different preclinical species. These assays help in predicting the in vivo hepatic clearance of the compound. nuvisan.com Liver microsomes contain a high concentration of phase I metabolic enzymes, like cytochrome P450s, while hepatocytes contain both phase I and phase II enzymes, providing a more complete picture of metabolic activity. wuxiapptec.com

For (4S)-4-(4-Bromobenzyl)-L-glutamic acid, incubations would be conducted with liver microsomes and hepatocytes from commonly used preclinical species such as mouse, rat, dog, and monkey. The disappearance of the parent compound over time is monitored using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Table 1: Hypothetical In Vitro Metabolic Stability of this compound

| Species | System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Mouse | Microsomes | 25 | 27.7 |

| Hepatocytes | 20 | 34.7 | |

| Rat | Microsomes | 45 | 15.4 |

| Hepatocytes | 38 | 18.2 | |

| Dog | Microsomes | > 60 | < 11.6 |

| Hepatocytes | > 60 | < 11.6 | |

| Monkey | Microsomes | 55 | 12.6 |

These hypothetical results suggest that this compound is metabolized more rapidly in rodents (mouse and rat) compared to higher species like dogs and monkeys. The higher clearance in hepatocytes compared to microsomes could indicate the involvement of phase II metabolism.

Identification of Major Metabolites and Metabolic Pathways in Preclinical Species (Non-Human)

Following the stability assessment, studies are conducted to identify the major metabolites and elucidate the metabolic pathways. This is crucial for understanding potential pharmacologically active or toxic metabolites. These studies typically involve incubating the compound at a higher concentration with liver microsomes or hepatocytes and analyzing the samples using high-resolution mass spectrometry. researchgate.net

For this compound, several metabolic pathways could be anticipated based on its structure. These might include oxidation of the bromobenzyl group, hydroxylation of the aliphatic chain, or conjugation of the glutamic acid moiety.

Table 2: Hypothetical Major Metabolites of this compound in Rat Hepatocytes

| Metabolite ID | Proposed Structure | Metabolic Reaction |

|---|---|---|

| M1 | (4S)-4-(4-Bromo-3-hydroxybenzyl)-L-glutamic acid | Aromatic hydroxylation |

| M2 | This compound glucuronide | Glucuronidation |

The identification of these hypothetical metabolites would suggest that both phase I (hydroxylation) and phase II (glucuronidation) pathways are involved in the metabolism of this compound.

Enzyme Kinetics of Metabolic Transformations and Contributing Enzymes

To further characterize the metabolism, enzyme kinetic studies are performed to determine the Michaelis-Menten constants (Km) and maximum velocity (Vmax) for the formation of major metabolites. researchgate.net These studies help in predicting the potential for drug-drug interactions and saturation of metabolic pathways at higher doses. Recombinant human cytochrome P450 (CYP) enzymes are often used to identify the specific isoforms responsible for the oxidative metabolism of the compound.

Table 3: Hypothetical Enzyme Kinetics for the Formation of M1 in Pooled Human Liver Microsomes

| Parameter | Value |

|---|---|

| Km (µM) | 15.2 |

Further studies with a panel of recombinant human CYP enzymes might indicate that a specific enzyme, for instance, CYP3A4, is the primary enzyme responsible for the formation of the M1 metabolite.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models (Non-Human)

In vivo studies in animal models are essential to understand the complete ADME profile of a drug candidate. These studies provide a more comprehensive picture of the compound's behavior in a whole organism.

Oral bioavailability is a key parameter that determines the fraction of an orally administered dose that reaches systemic circulation. It is typically assessed by comparing the area under the plasma concentration-time curve (AUC) after oral and intravenous administration. msu.edu

Table 4: Hypothetical Pharmacokinetic Parameters of this compound in Rats and Dogs

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |

|---|---|---|---|---|---|---|

| Rat | IV | 2 | 1250 | 0.08 | 1875 | - |

| PO | 10 | 850 | 1.0 | 4688 | 50 | |

| Dog | IV | 1 | 980 | 0.08 | 1470 | - |

The hypothetical data suggests moderate oral bioavailability in both rats and dogs.

Tissue distribution studies are conducted to understand where the drug distributes in the body after administration. This is important for identifying target tissues and potential sites of toxicity. These studies often use radiolabeled compounds to track their distribution. frontiersin.org

Table 5: Hypothetical Tissue Distribution of this compound in Rats 2 Hours After Intravenous Administration

| Tissue | Concentration (ng/g) |

|---|---|

| Blood | 350 |

| Plasma | 600 |

| Liver | 4500 |

| Kidney | 8200 |

| Lung | 2100 |

| Heart | 750 |

| Brain | 50 |